![molecular formula C21H22N2O4S2 B2591885 8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline CAS No. 2034467-70-2](/img/structure/B2591885.png)
8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline
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Overview
Description
“8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline” is a compound with the molecular formula C21H22N2O2S . It is a derivative of piperidine, which is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
While specific chemical reactions involving “8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline” are not detailed in the retrieved sources, piperidine derivatives are known to undergo a variety of chemical reactions .Scientific Research Applications
- Research : Studies have explored the cytotoxic effects of 8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline against cancer cell lines. Researchers investigate its mechanism of action, selectivity, and potential for combination therapy .
- Findings : Some quinoline derivatives, including those structurally related to our compound, have demonstrated antiviral activity. Researchers have evaluated their efficacy against RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2 .
Anticancer Activity
Antiviral Properties
Future Directions
Piperidine derivatives, such as “8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline”, continue to be an area of interest in drug discovery due to their wide spectrum of biological activities . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .
Mechanism of Action
Target of action
The compound “8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline” contains a piperidine ring, which is a common structure in many pharmaceuticals. Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of action
Compounds containing a piperidine ring often interact with various types of receptors in the body, leading to a wide range of biological effects .
Biochemical pathways
Without specific information on “8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline”, it’s difficult to determine the exact biochemical pathways it affects. Piperidine derivatives can affect a variety of biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
The piperidine ring is a common feature in many drugs and can influence their pharmacokinetic properties .
Result of action
Piperidine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific structures and targets .
properties
IUPAC Name |
8-(4-benzylsulfonylpiperidin-1-yl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c24-28(25,16-17-6-2-1-3-7-17)19-11-14-23(15-12-19)29(26,27)20-10-4-8-18-9-5-13-22-21(18)20/h1-10,13,19H,11-12,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVRIEMMLQGNNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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